molecular formula C15H28N2O6 B14885255 Methyl (S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl (S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B14885255
M. Wt: 332.39 g/mol
InChI Key: UIWNBRAMXYYDLD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is a compound commonly used in peptide synthesis. It contains two Boc (tert-butoxycarbonyl) protecting groups, which are used to protect the amino groups during chemical reactions. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate typically involves the protection of amino acids using Boc anhydride. The process begins with the reaction of an amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as N-methylmorpholine or triethylamine . This reaction results in the formation of Boc-protected amino acids.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and other complex molecules, where the Boc-protected amino groups are incorporated into the final structure.

Mechanism of Action

The mechanism of action of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate involves the protection of amino groups during chemical reactions. The Boc groups prevent unwanted side reactions and allow for selective deprotection and coupling reactions. The molecular targets and pathways involved include the amino groups of peptides and other molecules, which are protected and then selectively deprotected during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is unique due to its use of Boc protecting groups, which are stable under acidic conditions and can be easily removed under specific conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

IUPAC Name

methyl (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-10(11(18)21-8)9-17(7)13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,19)/t10-/m0/s1

InChI Key

UIWNBRAMXYYDLD-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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